molecular formula C5H2Cl2N2O B176534 3,6-Dichloropyridazine-4-carbaldehyde CAS No. 130825-10-4

3,6-Dichloropyridazine-4-carbaldehyde

Cat. No.: B176534
CAS No.: 130825-10-4
M. Wt: 176.99 g/mol
InChI Key: MDFPDUWCECWCHV-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carbaldehyde: is an organic compound belonging to the pyridazine family It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyridazine-4-carbaldehyde typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius . Another method involves the use of 2,2,6,6-tetramethylpiperidinyl-lithium in tetrahydrofuran at -70 degrees Celsius .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyridazine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

    Oxidation: 3,6-Dichloropyridazine-4-carboxylic acid.

    Reduction: 3,6-Dichloropyridazine-4-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,6-Dichloropyridazine-4-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloropyridazine-4-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridazine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

3,6-dichloropyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPDUWCECWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568958
Record name 3,6-Dichloropyridazine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130825-10-4
Record name 3,6-Dichloropyridazine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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